molecular formula C4H5F2N3 B1415128 1-(difluoromethyl)-1H-pyrazol-4-amine CAS No. 1174309-16-0

1-(difluoromethyl)-1H-pyrazol-4-amine

Cat. No. B1415128
CAS RN: 1174309-16-0
M. Wt: 133.1 g/mol
InChI Key: JYZVNUKJBUJJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazol-4-carboxamides, has been reported. These compounds were synthesized and their structures confirmed by 1H NMR and HRMS analyses . The synthetic route involved the formation of an intermediate, which was then used to synthesize the final compound .


Molecular Structure Analysis

While specific structural analysis data for “1-(difluoromethyl)-1H-pyrazol-4-amine” was not found, it’s known that the structure of related compounds can be determined using techniques like X-ray diffraction .


Chemical Reactions Analysis

Difluoromethylation processes have seen significant advances, with methods developed for transferring CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

1-(Difluoromethyl)-1H-pyrazol-4-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, Yu et al. (2013) demonstrated the efficient synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals through a one-pot, three-component process, which shows promise for drug discovery applications (Yu et al., 2013).

Pharmaceutical Process Development

In pharmaceuticals, 1-(difluoromethyl)-1H-pyrazol-4-amine derivatives are key intermediates. Yang et al. (2014) developed an environmentally friendly and cost-effective route for large-scale preparation of novel oxazolidinone antibacterials, using such intermediates (Yang et al., 2014).

Structural and Biological Studies

These compounds are also important in structural biology and pharmacology. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and analyzed their structure and bioactivities, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Catalysis Research

In the field of catalysis, Wu et al. (2014) explored Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, revealing a method for aminating existing drugs with primary or secondary N-benzoate alkylamines (Wu et al., 2014).

Antifungal Activity

Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activity against phytopathogenic fungi, with some compounds displaying significant activities (Du et al., 2015).

Nonlinear Optical Chromophores

Shelkovnikov et al. (2019) utilized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles for the synthesis of donor–acceptor dyes as potential nonlinear electro-optics chromophores (Shelkovnikov et al., 2019).

Safety and Hazards

While specific safety data for “1-(difluoromethyl)-1H-pyrazol-4-amine” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The field of difluoromethylation has seen significant advances and continues to be an area of active research . Future work may focus on developing more efficient synthesis methods, exploring the biological activity of these compounds, and improving their pharmacokinetic profiles .

properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZVNUKJBUJJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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